5-Bromo-2-methyl-2H-indazole-7-carboxamide
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Overview
Description
5-Bromo-2-methyl-2H-indazole-7-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a bromine atom and a carboxamide group in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2H-indazole-7-carboxamide typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The bromination of the indazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2H-indazole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: Coupling reagents such as EDCI or DCC in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
5-Bromo-2-methyl-2H-indazole-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds and their interactions with biological macromolecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and carboxamide group play crucial roles in its binding affinity and selectivity towards these targets . The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2H-indazole: Lacks the carboxamide group but shares the indazole core and bromine atom.
2-Methyl-2H-indazole-7-carboxamide: Lacks the bromine atom but has the carboxamide group.
5-Bromo-2H-indazole-7-carboxamide: Similar structure but without the methyl group.
Uniqueness
5-Bromo-2-methyl-2H-indazole-7-carboxamide is unique due to the combination of the bromine atom, methyl group, and carboxamide group, which confer specific chemical reactivity and biological activity . This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C9H8BrN3O |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-2-methylindazole-7-carboxamide |
InChI |
InChI=1S/C9H8BrN3O/c1-13-4-5-2-6(10)3-7(9(11)14)8(5)12-13/h2-4H,1H3,(H2,11,14) |
InChI Key |
HTTDEFDHTYPWDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)C(=O)N)Br |
Origin of Product |
United States |
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